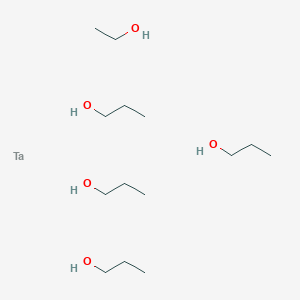

Ethanol;propan-1-ol;tantalum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethanol;propan-1-ol;tantalum: is a compound that combines the properties of ethanol, propan-1-ol, and tantalum. Tantalum is a rare, hard, blue-gray metal known for its high melting point and excellent resistance to corrosion .

Méthodes De Préparation

Ethanol

Ethanol can be produced through fermentation of sugars by yeast or via petrochemical processes such as ethylene hydration . The fermentation process involves converting carbohydrates to ethanol using yeast, while the hydration process involves reacting ethylene with steam in the presence of a catalyst .

Propan-1-ol

Propan-1-ol is typically produced by the catalytic hydrogenation of propionaldehyde, which is obtained via the hydroformylation of ethylene . Another method involves the hydroboration-oxidation of propene .

Tantalum

Tantalum is extracted from its ores using methods such as hydrofluoric acid decomposition, sodium hydroxide melting, and chlorination . The metal is then produced by reducing tantalum compounds with sodium, magnesium, or other active metals .

Analyse Des Réactions Chimiques

Ethanol

Ethanol undergoes various chemical reactions, including oxidation, dehydration, and esterification . For example, oxidation of ethanol can produce acetaldehyde and acetic acid, while dehydration can produce ethylene .

Propan-1-ol

Propan-1-ol undergoes typical reactions of primary alcohols, such as oxidation to produce propionaldehyde and carboxylic acids . It can also be converted to alkyl halides using reagents like phosphorus trichloride .

Tantalum

Tantalum is highly resistant to most acids but reacts with halogens upon heating to form tantalum halides . For example, it reacts with chlorine to form tantalum pentachloride .

Applications De Recherche Scientifique

Ethanol

Ethanol is widely used in scientific research as a solvent, in the synthesis of organic compounds, and as a biofuel . It is also used in medical applications as an antiseptic and disinfectant .

Propan-1-ol

Propan-1-ol is used as a solvent in the pharmaceutical industry and for resins and cellulose esters . It is also used in the production of disinfectants and antiseptics .

Tantalum

Tantalum is used in the electronics industry for capacitors and high-power resistors . It is also used in medical implants and surgical instruments due to its biocompatibility .

Mécanisme D'action

Ethanol

Ethanol exerts its effects by interacting with various molecular targets, including neurotransmitter receptors in the brain, leading to its psychoactive effects . It also acts as a solvent, facilitating chemical reactions by dissolving reactants .

Propan-1-ol

Propan-1-ol acts as a solvent, facilitating the dissolution of various compounds . It also exhibits antimicrobial properties, making it useful in disinfectants .

Tantalum

Tantalum’s high resistance to corrosion and biocompatibility make it suitable for use in harsh chemical environments and medical implants . Its ability to form stable oxides contributes to its corrosion resistance .

Comparaison Avec Des Composés Similaires

Ethanol

Similar compounds include methanol and isopropanol. Ethanol is unique due to its lower toxicity compared to methanol and its widespread use in beverages .

Propan-1-ol

Similar compounds include propan-2-ol (isopropanol) and butan-1-ol. Propan-1-ol is unique due to its primary alcohol structure, which gives it different reactivity compared to secondary alcohols like isopropanol .

Tantalum

Similar compounds include niobium and tungsten. Tantalum is unique due to its higher resistance to corrosion and its use in electronics and medical applications .

Propriétés

Numéro CAS |

45240-70-8 |

|---|---|

Formule moléculaire |

C14H38O5Ta |

Poids moléculaire |

467.40 g/mol |

Nom IUPAC |

ethanol;propan-1-ol;tantalum |

InChI |

InChI=1S/4C3H8O.C2H6O.Ta/c4*1-2-3-4;1-2-3;/h4*4H,2-3H2,1H3;3H,2H2,1H3; |

Clé InChI |

VGUOUIQECGXUKV-UHFFFAOYSA-N |

SMILES canonique |

CCCO.CCCO.CCCO.CCCO.CCO.[Ta] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B14648786.png)

![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)

![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)

![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)